![molecular formula C20H26N2O3S B2668317 4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide CAS No. 318513-58-5](/img/structure/B2668317.png)
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, also known as DPA, is a sulfonamide derivative that has been widely used in scientific research for its potential therapeutic applications. DPA has shown promising results in various studies, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrases
Sulfonamide derivatives, including those structurally related to 4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, have been synthesized and tested for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These inhibitors, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds, have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, indicating their potential for therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma and edema (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural and Molecular Characterization
The structural and molecular characteristics of aromatic sulfonamides, including their crystal and molecular structures, have been analyzed to understand their interaction with CA isoenzymes better. These studies provide insights into the conformational behavior and stability of these compounds, which is crucial for designing more effective CA inhibitors (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Novel Sulfonamide Compounds and Their Biological Activities
Research has also focused on the synthesis of novel sulfonamide compounds, including their inhibitory activities against cytosolic carbonic anhydrase isoforms. These studies aim to discover new therapeutic agents that can be used in treating diseases associated with altered CA activity. The design and synthesis of these compounds, followed by evaluation of their cytotoxicity and inhibitory potency, contribute to the development of new drugs with potential applications in oncology and other medical fields (Sakr, Assy, & ELasaad, 2020).
Eigenschaften
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-13-22(14-5-2)26(24,25)19-11-9-17(10-12-19)20(23)21-18-8-6-7-16(3)15-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUYKCNAHLFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.